molecular formula C6H7FN2 B048609 4-Fluorobenzene-1,2-diamine CAS No. 367-31-7

4-Fluorobenzene-1,2-diamine

Cat. No.: B048609
CAS No.: 367-31-7
M. Wt: 126.13 g/mol
InChI Key: KWEWNOOZQVJONF-UHFFFAOYSA-N
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Description

4-Fluorobenzene-1,2-diamine is an organic compound with the molecular formula C6H7FN2. It is a derivative of benzene, where two amino groups are attached to the first and second carbon atoms, and a fluorine atom is attached to the fourth carbon atom. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Scientific Research Applications

4-Fluorobenzene-1,2-diamine is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocyclic compounds like quinoxalines.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is an intermediate in the synthesis of anticancer drugs and other therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

4-Fluorobenzene-1,2-diamine is harmful if swallowed, may cause respiratory irritation, skin irritation, and serious eye irritation. It is also toxic to aquatic life with long-lasting effects . It should be handled in a well-ventilated area, and personal protective equipment should be worn .

Mechanism of Action

Target of Action

4-Fluorobenzene-1,2-diamine is primarily used as an intermediate in the synthesis of anti-cancer drugs such as Xidabenamine, Benzimidazole, Quinoxaline, and 1-H-1,5-Benzodiazepine . These compounds target various cellular processes and structures, disrupting their normal function and leading to cell death.

Mode of Action

It is known that it interacts with its targets through chemical reactions during the synthesis of the aforementioned anti-cancer drugs . The presence of the fluorine atom and the two amine groups in the molecule likely play crucial roles in these interactions.

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific anti-cancer drug that it is used to synthesize . For instance, Benzimidazole derivatives are known to interfere with microtubule formation, disrupting cell division and leading to cell death .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound, although further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific anti-cancer drug that it is used to synthesize . Generally, these drugs work by disrupting essential cellular processes, leading to cell death and the inhibition of tumor growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to light and should be stored in a dark place . Additionally, it is slightly soluble in water, which could impact its distribution in the body .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzene-1,2-diamine can be synthesized through the reduction of 4-fluoro-2-nitroaniline. The process involves the following steps:

    Starting Material: 135 grams (0.86 moles) of 4-fluoro-2-nitroaniline.

    Solvent: 1000 milliliters of anhydrous ethanol.

    Catalyst: 27 grams of Raney nickel.

    Reaction Conditions: The mixture is placed in a 2000 milliliter reaction vessel, and hydrogen gas is introduced at a pressure of 1.0 MPa. The reaction is carried out at room temperature for 8 hours.

    Post-Reaction Processing: After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, automated hydrogenation systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline derivatives.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: It can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon and hydrogen gas are used.

    Substitution: Reagents such as sodium methoxide and other nucleophiles are employed.

Major Products:

Comparison with Similar Compounds

  • 4-Fluoro-o-phenylenediamine
  • 3,4-Diaminofluorobenzene
  • 4-Fluoro-2-amino-aniline

Comparison:

Properties

IUPAC Name

4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEWNOOZQVJONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190145
Record name 4-Fluorobenzene-1,2-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367-31-7
Record name 4-Fluoro-1,2-phenylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobenzene-1,2-diamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorobenzene-1,2-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorobenzene-1,2-diamine
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Synthesis routes and methods

Procedure details

4-Fluoro-1,2-diaminobenzene was prepared using an adaptation of the method of Tsuji et al. (Tsuji, Y. et al., J. Org. Chem. 55: 580 (1990)). A suspension of Zn powder (10.5 g, 0.160 mol), CaCl2 (1.05 g) and H2O in 40 ml EtOH was heated to reflux with stirring under N2. To this was added slowly dropwise a solution of 4-fluoro-2-nitroaniline (2.00 g, 12.8 mmol) in 10 mL EtOH. The reaction mixture was refluxed 8 h. TLC analysis (silica gel, 2:1 benzene:EtOAc) indicated complete disappearance of the starting material. The Zn was removed by vacuum filtration, and the solvent rotary evaporated. The residue was dissolved in 50 mL Et2O and the solution extracted with 3×25 mL 1N HCl. The aqueous layers were combined and basified with 50% aq. NaOH (6 g) and the resulting solution extracted with 3×25 mL Et2O. The Et2O layers were combined and dried (MgSO4). The solvent was rotary evaporated to yield 1.36 g (84%) of a brown solid. mp 90°-92° C. 1H NMR (CDCl3) δ 3.18 (brs, 2H, NH2); 3.58 (brs, 2H, NH2); 6.44 (m, 2H, ArH), 6.61 (m, 1H, ArH).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
1.05 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
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40 mL
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solvent
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Quantity
10.5 g
Type
catalyst
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0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthesis method described in the research for 4-Fluorobenzene-1,2-diamine?

A1: The research highlights a novel three-step synthesis method for this compound starting with 4-fluoroaniline. This method boasts a 68.6% yield, which is deemed significant due to its potential for industrial-scale production. The researchers emphasize that this new process offers advantages in terms of cost-effectiveness and product stability compared to previous methods [].

Q2: Could you elaborate on the characterization methods employed to confirm the structure of the synthesized this compound?

A2: The researchers utilized two primary analytical techniques to confirm the identity of the synthesized product: 1H NMR (proton nuclear magnetic resonance) and MS (mass spectrometry) []. These techniques provide complementary structural information, with 1H NMR offering insights into the hydrogen atom arrangement within the molecule and MS determining the mass-to-charge ratio, which helps confirm the molecular formula.

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